N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
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Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has shown potential in various scientific research applications.
Scientific Research Applications
Photodynamic Therapy Application
- Zinc Phthalocyanine Derivatives : A study highlights the synthesis and characterization of new zinc phthalocyanine derivatives, including those with 1,3,4-thiadiazole moieties, demonstrating potential for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiviral Applications
Benzothiazole Derivatives with 1,3,4-Thiadiazole : Research indicates that benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety exhibit significant antimicrobial and antiviral activities, suggesting potential applications in developing antiviral and antibacterial agents (Tang et al., 2019).
Imidazothiadiazole Analogs and Anticancer Screening : A study synthesizing N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds demonstrates their cytotoxic activities against cancer cell lines, particularly breast cancer, indicating potential for anticancer applications (Abu-Melha, 2021).
Antioxidant and Antimicrobial Properties : Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives have been found to exhibit antioxidant, antimicrobial, and toxic properties, indicating their potential in related pharmaceutical applications (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Anticancer Properties
Anticancer Activity of Pyrazoline-Bearing Hybrid Molecule : A study on the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole shows promising anticancer properties in vitro, suggesting its potential in cancer therapy (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial Properties of Schiff Bases : Schiff bases derived from 1,3,4-thiadiazole compounds exhibit DNA protective ability, antimicrobial activity, and cytotoxicity against cancer cell lines, emphasizing their potential in antimicrobial and anticancer therapies (Gür et al., 2020).
Antitumor Activity of 1,3,4-Thiadiazole Derivatives : Synthesis of new 1,3,4-thiadiazole derivatives and their evaluation as possible anticancer agents show significant cytotoxic activity against tumor cell lines, particularly MCF-7 and A549 tumor cell lines (Çevik et al., 2020).
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S2/c1-24-15-8-4-12(5-9-15)10-16(23)20-17-21-22-18(26-17)25-11-13-2-6-14(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKUVZRYHMEJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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